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Compound of Interest

Compound Name:
4-bromo-N,N-dimethyl-3-

nitroaniline

Cat. No.: B1331253 Get Quote

Application Note
This document provides a detailed experimental protocol for the nitration of 4-bromo-N,N-

dimethylaniline to synthesize 4-bromo-N,N-dimethyl-2-nitroaniline. This electrophilic aromatic

substitution reaction is a key transformation in the synthesis of various chemical intermediates.

The protocol is intended for researchers and professionals in organic chemistry, drug

development, and materials science.

The reaction involves the use of a nitrating mixture, typically a combination of concentrated

nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) in situ. The regioselectivity of

the reaction is directed by the activating and ortho-, para-directing N,N-dimethylamino group

and the deactivating but ortho-, para-directing bromo group. Due to the strong activating effect

of the dimethylamino group, the reaction is highly exothermic and requires careful temperature

control to prevent side reactions and ensure the desired product's selective formation.

Experimental Protocol
Objective: To synthesize 4-bromo-N,N-dimethyl-2-nitroaniline via the nitration of 4-bromo-N,N-

dimethylaniline.

Materials:

4-bromo-N,N-dimethylaniline
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Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Deionized Water

Sodium Bicarbonate (Saturated Solution)

Brine (Saturated Sodium Chloride Solution)

Anhydrous Magnesium Sulfate or Sodium Sulfate

Ethanol or Methanol (for recrystallization)

Dichloromethane or Ethyl Acetate (for extraction)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Thermometer

Ice bath

Separatory funnel

Büchner funnel and flask

Rotary evaporator

Melting point apparatus

NMR spectrometer
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Procedure:

Preparation of the Aniline Solution: In a round-bottom flask equipped with a magnetic stirrer

and a thermometer, dissolve 4-bromo-N,N-dimethylaniline (1.0 eq) in concentrated sulfuric

acid (98%) at room temperature. Cool the resulting solution to 0-5 °C in an ice bath with

continuous stirring.

Preparation of the Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric

acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture

to 0-5 °C in an ice bath.

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-

bromo-N,N-dimethylaniline sulfate from step 1, ensuring the temperature of the reaction

mixture is maintained between 0-10 °C. The addition should be carried out over a period of

30-60 minutes.

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-

10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-

layer chromatography (TLC).

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will

precipitate the crude product.

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated

sodium bicarbonate solution until the pH is approximately 7. The crude product can then be

collected by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized

water until the washings are neutral.

Purification: The crude 4-bromo-N,N-dimethyl-2-nitroaniline can be purified by

recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final

product as a crystalline solid.

Characterization: The purified product should be characterized by determining its melting

point and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and

purity.
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Data Presentation
Parameter

Starting Material: 4-bromo-
N,N-dimethylaniline

Product: 4-bromo-N,N-
dimethyl-2-nitroaniline

Molecular Formula C₈H₁₀BrN C₈H₉BrN₂O₂

Molecular Weight 200.08 g/mol 245.07 g/mol

CAS Number 586-77-6 829-02-7

Appearance White to off-white solid
Yellow to orange crystalline

solid

Melting Point 55-57 °C
Data not available in searched

literature

¹H NMR (CDCl₃, δ ppm)
7.31 (d, 2H), 6.63 (d, 2H), 2.93

(s, 6H)[1]

Data not available in searched

literature

¹³C NMR (CDCl₃, δ ppm)
149.1, 131.9, 113.8, 109.1,

40.5[2]

Data not available in searched

literature

Purity (Typical) >97% >97%

Yield Not Applicable
Data not available in searched

literature

Note: Specific quantitative data for the product, such as melting point, NMR shifts, and yield,

were not available in the searched literature. The provided protocol is based on established

methods for the nitration of analogous compounds.
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Workflow for the Nitration of 4-bromo-N,N-dimethylaniline

Dissolve 4-bromo-N,N-dimethylaniline
in concentrated H₂SO₄

Cool solution to 0-5 °C

Slowly add nitrating mixture
to aniline solution at 0-10 °C

Prepare nitrating mixture
(HNO₃ + H₂SO₄)

Cool nitrating mixture to 0-5 °C

Stir at 0-10 °C for 1-2 hours
(Monitor by TLC)

Pour reaction mixture
onto crushed ice

Neutralize with NaHCO₃ solution

Collect crude product by filtration

Recrystallize from ethanol/methanol

Characterize product
(MP, NMR)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-bromo-N,N-dimethyl-2-nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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